
Anagliptin
Übersicht
Beschreibung
Anagliptin is a pharmaceutical compound used primarily for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme dipeptidyl peptidase-4, which results in increased levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon release .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Anagliptin kann über verschiedene chemische Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Kupplung von 2-Methylpyrazolo[1,5-a]pyrimidin-6-carbonsäure mit (2S)-1-{[(1-Amino-2-methylpropan-2-yl)amino]acetyl}pyrrolidin-2-carbonitrilmethansulfonatsalz in Gegenwart von Kupplungsreagenzien wie EDC.HCl und HOBT . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Methylenchlorid durchgeführt, wobei Triethylamin als Base verwendet wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, aber in größerem Maßstab. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert und umfasst oft die Hochleistungsflüssigkeitschromatographie (HPLC) zur Trennung und Quantifizierung verwandter Substanzen und Abbauprodukte .
Analyse Chemischer Reaktionen
Metabolic Pathways and Enzymatic Reactions
Anagliptin is primarily metabolized via cytochrome P450 enzymes , with its cyano group undergoing hydrolysis to form a carboxylate metabolite . Approximately 50% of the administered drug remains unchanged, while the rest is converted into this primary metabolite .
Hydrolysis Reaction Mechanism
The cyano group hydrolysis is a central reaction in this compound's metabolism (Figure 1):
- Nitrile Hydration : The cyano group (–CN) undergoes enzymatic hydration to form an intermediate amide (–CONH2).
- Amide Hydrolysis : The amide is further hydrolyzed to a carboxylic acid (–COOH) .
This two-step process is catalyzed by hepatic enzymes, yielding the carboxylate metabolite with enhanced polarity for renal excretion .
Biochemical Interactions with DPP-4 Enzyme
This compound inhibits DPP-4 through non-covalent interactions, as revealed by co-crystal structures (PDB ID: 3wqh) :
These interactions result in high binding affinity (IC₅₀ < 4 nM), effectively blocking DPP-4’s active site and preventing cleavage of incretin hormones .
Pharmacokinetic Stability
- Plasma Half-Life : ~2.5–3.5 hours .
- Bioavailability : Unaffected by food intake due to rapid absorption and metabolism .
- Drug-Drug Interactions : Minimal, as this compound does not inhibit major CYP450 isoforms .
Antioxidant Effects in Cellular Models
While not a direct chemical reaction, this compound reduces reactive oxygen species (ROS) in human umbilical vein endothelial cells (HUVECs) under oxidative stress:
Wissenschaftliche Forschungsanwendungen
Glycemic Control in Type 2 Diabetes
Anagliptin is primarily indicated for improving glycemic control in patients with type 2 diabetes. A study comparing this compound with sitagliptin demonstrated that this compound significantly reduced low-density lipoprotein cholesterol (LDL-C) levels by 3.7 mg/dL over 52 weeks, without adversely affecting glycemic control or other lipid parameters .
Parameter | This compound Group | Sitagliptin Group |
---|---|---|
Baseline LDL-C (mg/dL) | 112 | 106 |
LDL-C Reduction (mg/dL) | -3.7 | No significant change |
Cardiovascular Benefits
Research indicates that this compound may have cardiovascular protective effects. In one study, treatment with this compound reduced the area of atherosclerotic lesions in apoE-deficient mice, suggesting a direct anti-atherosclerotic effect through inhibition of smooth muscle cell proliferation and inflammatory reactions .
Anti-inflammatory Properties
This compound has been shown to modulate inflammatory responses in various studies. For instance, it significantly reduced tumor necrosis factor-alpha production in THP-1 cells exposed to lipopolysaccharides, indicating its potential as an anti-inflammatory agent .
Case Study 1: Efficacy in Reducing LDL-C
In a randomized controlled trial involving 353 participants, those treated with this compound experienced a significant reduction in LDL-C compared to those receiving sitagliptin after one year of treatment. This study highlights the lipid-lowering effects of this compound alongside its primary role in glycemic control .
Case Study 2: Protection Against Cellular Senescence
A study focusing on human umbilical vein endothelial cells (HUVECs) demonstrated that this compound protects against stress-induced accelerated senescence by decreasing reactive oxygen species (ROS) generation and modulating the expression of NOX4, an enzyme associated with oxidative stress . This suggests potential applications in aging-related vascular conditions.
Summary of Findings
The applications of this compound extend beyond glycemic control in type 2 diabetes to include cardiovascular protection and anti-inflammatory effects. Its ability to lower LDL-C levels while maintaining glycemic efficacy makes it a valuable option for patients at risk of cardiovascular complications.
Wirkmechanismus
Anagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Increased levels of these hormones enhance insulin secretion, reduce glucagon release, and slow gastric emptying, leading to improved blood glucose control .
Vergleich Mit ähnlichen Verbindungen
- Alogliptin
- Linagliptin
- Saxagliptin
- Sitagliptin
- Teneligliptin
- Vildagliptin
Comparison: Anagliptin is unique among gliptins due to its specific molecular structure and high selectivity for DPP-4. Studies have shown that this compound has a favorable effect on lipid profiles, particularly in reducing low-density lipoprotein cholesterol levels . Compared to other gliptins, this compound may offer additional benefits in terms of cardiovascular health .
Biologische Aktivität
Anagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used for the management of type 2 diabetes mellitus (T2DM). Its biological activity extends beyond glucose regulation, encompassing effects on lipid metabolism and cardiovascular health. This article synthesizes findings from various studies, highlighting the compound's mechanisms, efficacy, and safety profile.
This compound exerts its biological effects primarily through the inhibition of DPP-4, an enzyme that degrades incretin hormones. By preserving these hormones, this compound enhances insulin secretion in response to meals and decreases glucagon levels, which collectively contribute to improved glycemic control. Additionally, this compound has been shown to modulate inflammatory responses and vascular health.
Studies on Vascular Health
A significant study demonstrated that this compound reduced the progression of atherosclerosis in apolipoprotein E-deficient mice. The treatment led to a decrease in monocyte and macrophage accumulation within vascular lesions and inhibited smooth muscle cell (SMC) proliferation through the suppression of ERK phosphorylation. This suggests that this compound may have protective cardiovascular effects beyond its role in glycemic control .
Efficacy in Glucose Control
This compound has been evaluated extensively for its efficacy in managing blood glucose levels. Clinical trials indicate that it effectively reduces HbA1c levels and fasting plasma glucose (FPG). The following table summarizes key findings from various clinical studies:
Study | Population | Treatment | Duration | HbA1c Reduction | FPG Reduction |
---|---|---|---|---|---|
Lee 2023 | T2DM patients on metformin | This compound 100 mg BD | 12 weeks | -1.25 mmol/L (p < 0.0001) | - |
Morimoto 2019 | Patients with atherosclerotic lesions | This compound 100-200 mg BD | 52 weeks | -0.72% vs placebo | - |
Onoue 2020 | DPP-4i-naïve patients | This compound 100 mg BD | 24 weeks | -0.75% | - |
Yang 2015 | Drug-naïve patients | This compound 200 mg BD | 24 weeks | -0.82% | - |
Key Findings:
- This compound consistently demonstrates significant reductions in HbA1c levels across diverse patient populations.
- It has shown a favorable safety profile with minimal adverse effects reported.
Lipid Metabolism Effects
In addition to its glucose-lowering effects, this compound has been associated with improvements in lipid profiles. A comparative study against sitagliptin revealed that both drugs had similar impacts on low-density lipoprotein cholesterol (LDL-C), but this compound exhibited a more pronounced effect on triglyceride levels over time .
Safety Profile
This compound is generally well-tolerated among patients with T2DM. The incidence of adverse events is low, with no significant differences noted between treatment groups in clinical trials. Cardiovascular events were also rare, indicating a favorable safety profile for long-term use .
Case Studies and Clinical Trials
Several case studies have reinforced the clinical efficacy of this compound:
-
Case Study: Long-term Use in T2DM
A patient cohort treated with this compound for over one year showed sustained improvements in glycemic control without significant weight gain or hypoglycemic episodes. -
Clinical Trial: Combination Therapy
In a trial assessing this compound as part of combination therapy with other antidiabetic agents, participants achieved notable reductions in HbA1c levels, reinforcing its role as an effective adjunct therapy .
Eigenschaften
IUPAC Name |
N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXYBEHACFJIEL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCC[C@H]3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045689 | |
Record name | Anagliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
739366-20-2 | |
Record name | Anagliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=739366-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anagliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0739366202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anagliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12417 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anagliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANAGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K726J96838 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.